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Compound of Interest

Compound Name: 10,10-Dimethylanthrone

Cat. No.: B028749

The Strategic Utility of 10,10-Dimethylanthrone:
A Hub for Chemical Innovation

Introduction: In the landscape of synthetic chemistry, certain molecules stand out not for their
final application, but for their potential as versatile starting points. 10,10-Dimethylanthrone
(CAS No. 5447-86-9) is one such scaffold. Characterized by a rigid tricyclic aromatic system
and a reactive ketone functionality, this compound is a valuable building block for a diverse
range of novel molecules.[1][2] The gem-dimethyl group at the C10 position provides steric
hindrance that can influence the stereochemical outcome of reactions, while also enhancing
the solubility of its derivatives in organic solvents—a desirable trait in many applications,
including drug discovery and materials science.[2] This guide provides an in-depth exploration
of the chemical reactivity of 10,10-Dimethylanthrone, complete with detailed protocols for its
derivatization, offering a roadmap for researchers in medicinal chemistry, materials science,
and beyond.

Physicochemical Properties and Handling

A solid understanding of the physical and chemical characteristics of 10,10-Dimethylanthrone
is paramount for its effective utilization.
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Property Value Source
CAS Number 5447-86-9 [1]
Molecular Formula Ci16H140 [1]
Molecular Weight 222.28 g/mol [1]

White to off-white or light
Appearance ] [1][2]
yellow solid/powder

Melting Point 101-103 °C [1]

Purity Typically 297% [2]

Handling and Storage: 10,10-Dimethylanthrone should be handled in a well-ventilated area,
wearing appropriate personal protective equipment. It is stable under normal conditions and
should be stored in a cool, dry place away from strong oxidizing agents.

Synthetic Pathways to 10,10-Dimethylanthrone

The accessibility of 10,10-Dimethylanthrone is a key factor in its utility. Several synthetic
routes have been reported, with a common industrial method detailed in Chinese patent
CN105061177A.[3][4] This multi-step synthesis highlights the transformation of readily
available precursors into the target molecule.

A representative synthesis involves the following key transformations:

o Friedel-Crafts Alkylation: Reaction of 2-chlorobenzyl chloride with benzene to form o-
chlorodiphenylmethane.

o Grignard Reaction: Formation of a Grignard reagent from o-chlorodiphenylmethane.
o Addition Reaction: Reaction of the Grignard reagent with acetone.
e Hydrolysis and Condensation: To yield 10,10-dimethyl diphenylmethane.[3][4]

e Bromination and Hydrolysis: llluminated bromination followed by hydrolysis to afford 10,10-
Dimethylanthrone.[3]
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Synthesis of 10,10-Dimethylanthrone
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Caption: Synthetic workflow for 10,10-Dimethylanthrone.
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Application in Pharmaceutical Synthesis: The Case

of Melitracen

A primary and well-documented application of 10,10-Dimethylanthrone is its role as a key

intermediate in the synthesis of Melitracen, a tricyclic antidepressant. This transformation

hinges on a Grignard reaction at the carbonyl carbon.
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Protocol: Synthesis of Melitracen from 10,10-
Dimethylanthrone

This protocol is based on the established synthetic route to Melitracen.
Step 1: Grignard Reaction and Dehydration

 In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and
dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous
tetrahydrofuran (THF).

e Add a small amount of 3-(N,N-dimethylamino)propyl chloride to initiate the Grignard reagent
formation. Once the reaction begins, add the remaining 3-(N,N-dimethylamino)propy!
chloride (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux.

o After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of
the Grignard reagent.

e Cool the Grignard reagent to 0 °C and add a solution of 10,10-Dimethylanthrone (1.0 eq) in
anhydrous THF dropwise.

o After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3
hours.

¢ Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
o Extract the aqueous layer with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o The crude tertiary alcohol is then subjected to dehydration. Dissolve the crude product in a
suitable solvent such as toluene containing a catalytic amount of p-toluenesulfonic acid.

» Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

» Monitor the reaction by TLC until the starting material is consumed.
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e Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry
over anhydrous sodium sulfate, and concentrate to give crude Melitracen free base.

Step 2: Salt Formation

e Dissolve the crude Melitracen free base in a minimal amount of a suitable solvent like
isopropanol or acetone.

e Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

o The Melitracen hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize
precipitation.

o Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield
Melitracen hydrochloride.

Melitracen Synthesis

( )

3-(N,N-dimethylamino)propyl
magnesium chloride

( )

Acid-catalyzed
dehydration

(Melitracen (free baseD

HCI
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Caption: Key steps in the synthesis of Melitracen HCI.

Expanding the Synthetic Toolbox: Novel Derivatives

The true value of 10,10-Dimethylanthrone lies in its potential for derivatization at both the
carbonyl group and the aromatic rings.

Transformations of the Carbonyl Group

The ketone functionality is a versatile handle for a variety of transformations.

The reduction of the carbonyl group to a secondary alcohol opens up new avenues for
derivatization.

Representative Protocol: Reduction with Sodium Borohydride

¢ In a round-bottom flask, dissolve 10,10-Dimethylanthrone (1.0 eq) in a suitable solvent
such as methanol or ethanol.[5][6]

e Cool the solution to 0 °C in an ice bath.
e Add sodium borohydride (NaBHa4) (1.5 eq) portion-wise with stirring.[7][8]

 After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours,
monitoring by TLC.

e Quench the reaction by the slow addition of water.
e Remove the solvent under reduced pressure.
o Extract the agueous residue with ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield 10,10-dimethyl-9,10-dihydroanthracen-9-ol.

Conversion of the carbonyl to an oxime or hydrazone introduces nitrogen into the scaffold, a
common feature in bioactive molecules.
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Representative Protocol: Oxime Formation

In a round-bottom flask, combine 10,10-Dimethylanthrone (1.0 eq), hydroxylamine
hydrochloride (1.5 eq), and a base such as sodium acetate or pyridine in ethanol.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature.
Pour the mixture into cold water to precipitate the product.

Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a
suitable solvent like ethanol can be performed for further purification.

The Corey-Chaykovsky reaction provides a route to spiro-epoxides, which are valuable

intermediates for further transformations.

Proposed Synthetic Route: Epoxidation

Generate the sulfur ylide in situ by treating trimethylsulfonium iodide (1.1 eq) with a strong
base like sodium hydride in anhydrous DMSO.

Cool the ylide solution to room temperature.

Add a solution of 10,10-Dimethylanthrone (1.0 eq) in anhydrous DMSO dropwise.
Stir the reaction mixture at room temperature overnight.

Pour the reaction mixture into cold water and extract with diethyl ether (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify the residue by column chromatography on silica gel to yield the spiro[anthracene-9,2'-
oxirane] derivative.

Functionalization of the Aromatic Rings
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The electron-rich aromatic rings of 10,10-Dimethylanthrone are amenable to electrophilic
aromatic substitution.

Representative Protocol: Friedel-Crafts Acylation

In a flame-dried, three-necked flask, suspend anhydrous aluminum chloride (AICI3) (2.2 eq)
in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.[9]

e Cool the suspension to 0 °C in an ice bath.

e Add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise.

e Add a solution of 10,10-Dimethylanthrone (1.0 eq) in the same solvent dropwise,
maintaining the temperature at 0 °C.

 After the addition, allow the reaction to stir at room temperature for several hours, monitoring
by TLC.

o Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated
hydrochloric acid.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and
brine.

» Dry over anhydrous sodium sulfate and concentrate.

 Purify the product by column chromatography or recrystallization.
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Caption: Potential derivatization pathways for 10,10-Dimethylanthrone.

Conclusion

10,10-Dimethylanthrone is a chemical building block with significant untapped potential. While
its role in the synthesis of Melitracen is well-established, its utility extends far beyond this single
application. The strategic derivatization of its ketone functionality and aromatic rings can lead to
a vast array of novel compounds with potential applications in drug discovery, materials
science, and other areas of chemical research. The protocols and synthetic strategies outlined
in this guide provide a foundation for the exploration of this versatile molecule, empowering
researchers to unlock its full potential as a cornerstone for chemical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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